1-{Bicyclo[2.2.1]heptan-2-ylmethyl}cyclopropane-1-carbaldehyde
Description
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylmethyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C12H18O/c13-8-12(3-4-12)7-11-6-9-1-2-10(11)5-9/h8-11H,1-7H2 |
InChI Key |
AHMGAGVTHYGXFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2CC3(CC3)C=O |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cyclopropanation
A key method involves cyclopropanation of bicyclo[2.2.1]hept-5-en-2-one (norbornenone) using ethyl diazoacetate in the presence of palladium acetate ([Pd(OAc)₂]). This reaction forms tricyclic intermediates with exo-configuration, critical for subsequent functionalization.
Example protocol :
- Substrate : Norbornenone (1)
- Reagent : Ethyl diazoacetate (1.2 equiv)
- Catalyst : [Pd(OAc)₂] (1 mol%)
- Conditions : CH₂Cl₂, reflux (45°C, 1–2 h)
- Yield : 90–94% (syn/anti isomers separable via chromatography)
Regioselective Ring Opening
Hydrogenolytic cleavage of cyclopropane rings in intermediates like 11 (from) is performed under catalytic hydrogenation (10% Pd/C, MeOH, 40 h). This step generates bicyclo[2.2.1]heptane-acetate derivatives (e.g., 12a and 12b ), enabling further oxidation or substitution.
Norbornane Functionalization
Baeyer-Villiger Oxidation
Oxidation of norbornanone derivatives (e.g., 32 in) with m-chloroperbenzoic acid (MCPBA) introduces lactone functionalities. Subsequent methanolysis yields hydroxy cyclopentaneacetates (e.g., 34a ), which serve as precursors for aldehyde formation.
Stereospecific Reduction
Borohydride reduction of cyclopentanone intermediates (e.g., 42 ) produces secondary alcohols (e.g., 43 ) with trans-configuration, ensuring stereochemical fidelity in the final product.
Optimization and Challenges
Key Challenges
- Regioselectivity : Cyclopropane ring opening often produces undesired isomers (e.g., 12a vs. 12b ).
- Stereocontrol : Ensuring exo-configuration during cyclopropanation requires precise catalyst selection (Pd > Rh/Cu).
Chemical Reactions Analysis
Types of Reactions
1-{Bicyclo[2.2.1]heptan-2-ylmethyl}cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{Bicyclo[2.2.1]heptan-2-ylmethyl}cyclopropane-1-carbaldehyde is an organic compound with a molecular formula of and a molecular weight of 178.27 g/mol. It features a bicyclo[2.2.1]heptane framework, which contributes to its potential reactivity and rigidity, along with a cyclopropane moiety.
Synthesis
The synthesis of 1-{Bicyclo[2.2.1]heptan-2-ylmethyl}cyclopropane-1-carbaldehyde can be approached through several methods.
Potential Applications
The unique structure of 1-{Bicyclo[2.2.1]heptan-2-ylmethyl}cyclopropane-1-carbaldehyde makes it useful in various applications. Interaction studies could focus on its reactivity with biomolecules, like proteins and nucleic acids. Aldehydes can form stable adducts with nucleophiles, so understanding these interactions can provide insights into its potential as a therapeutic agent or a biochemical research tool.
Structural Similarities
Several compounds share structural similarities with 1-{Bicyclo[2.2.1]heptan-2-ylmethyl}cyclopropane-1-carbaldehyde:
- Bicyclo[2.2.1]heptane-1-carbaldehyde: Features a simpler bicyclic structure without cyclopropane.
- 1-Bicyclo[2.2.1]heptan-2-one: Has a ketone instead of an aldehyde, leading to different reactivity.
- Cyclopropane carbaldehyde: A smaller structure with limited functional complexity.
What sets 1-{Bicyclo[2.2.1]heptan-2-ylmethyl}cyclopropane-1-carbaldehyde apart is its combination of a bicyclic structure and a cyclopropane ring, which provides unique steric and electronic properties not found in simpler derivatives or similar compounds.
Mechanism of Action
The mechanism of action of 1-{Bicyclo[2.2.1]heptan-2-ylmethyl}cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclopropane vs. Cyclobutane Analogs
A closely related analog, 1-{Bicyclo[2.2.1]heptan-2-yl}cyclobutane-1-carbaldehyde (CAS: 1935373-82-2), replaces the cyclopropane ring with a cyclobutane moiety. Key differences include:
The cyclopropane variant’s increased ring strain may enhance reactivity but reduce stability compared to the cyclobutane analog.
Other Bicyclic Carbaldehydes
2,2-Dimethyl-1-(methylsulfanyl)cyclopropane-1-carbaldehyde () shares the cyclopropane-carbaldehyde core but includes additional substituents (methylsulfanyl and dimethyl groups).
Bicyclic Compounds with Varied Functional Groups
lists multiple bicyclo[2.2.1]heptane derivatives with diverse functional groups, providing insights into structural and economic trends:
The target compound’s aldehyde group distinguishes it from these analogs, offering unique reactivity for conjugation or further functionalization. Price data for the target compound are unavailable, but its structural complexity may place it in a higher cost bracket compared to esters or acids.
Azabicyclo Derivatives
Azabicyclo compounds (e.g., 2-Azabicyclo[2.2.2]octane, 2-Boc-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane) incorporate nitrogen into the bicyclic framework. In contrast, the target compound’s lack of nitrogen may limit such interactions but simplify synthetic routes.
Biological Activity
1-{Bicyclo[2.2.1]heptan-2-ylmethyl}cyclopropane-1-carbaldehyde is an organic compound notable for its bicyclic structure combined with a cyclopropane moiety. Its molecular formula is C₁₂H₁₈O, and it has a molecular weight of 178.27 g/mol. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features that may influence its biological activity.
The biological activity of 1-{Bicyclo[2.2.1]heptan-2-ylmethyl}cyclopropane-1-carbaldehyde is primarily attributed to its ability to interact with various biomolecules, such as proteins and nucleic acids. Aldehyde groups are known to form stable adducts with nucleophiles, which can lead to significant biochemical interactions.
In Vitro Studies
Current research suggests potential applications in cancer therapy, particularly through mechanisms involving cell migration and metastasis suppression. For instance, related compounds within the bicyclo[2.2.1]heptane class have shown promising results in inhibiting cancer cell migration in vitro, as demonstrated in studies involving pancreatic cancer cell lines .
Comparative Analysis
The biological activity of 1-{Bicyclo[2.2.1]heptan-2-ylmethyl}cyclopropane-1-carbaldehyde can be compared to similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 1-{Bicyclo[2.2.1]heptan-2-ylmethyl}cyclopropane-1-carbaldehyde | C₁₂H₁₈O | Potential anti-cancer properties; nucleophile interactions |
| Bicyclo[2.2.1]heptane-1-carbaldehyde | C₇H₈O | Limited activity; simpler structure |
| 1-Bicyclo[2.2.1]heptan-2-one | C₇H₈O | Different reactivity; ketone functionality |
Case Studies
Research has identified related bicyclic compounds with significant anti-cancer effects. For example, a study on N,N'-diarylsquaramide derivatives containing bicyclo[2.2.1]heptane structures revealed potent CXCR2 antagonistic activity, leading to reduced cell migration in pancreatic cancer models . This provides a framework for exploring the potential of 1-{Bicyclo[2.2.1]heptan-2-ylmethyl}cyclopropane-1-carbaldehyde in similar applications.
Synthesis and Structural Characteristics
The synthesis of 1-{Bicyclo[2.2.1]heptan-2-ylmethyl}cyclopropane-1-carbaldehyde can be approached through various methods that emphasize its unique bicyclic structure, which contributes to both its rigidity and reactivity profile in biological systems.
Structural Insights
The compound's bicyclic framework allows for unique steric and electronic properties that can influence its interaction with biological targets:
- Bicyclic Structure : Provides rigidity and potential for selective interactions.
- Cyclopropane Moiety : Adds to the compound's reactivity, making it a candidate for further exploration in medicinal chemistry.
Q & A
Basic: How is the molecular structure of 1-{Bicyclo[2.2.1]heptan-2-ylmethyl}cyclopropane-1-carbaldehyde elucidated, and what techniques are critical for its characterization?
The compound’s structure is defined by a bicyclo[2.2.1]heptane framework fused with a cyclopropane ring and a carbaldehyde group. Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : To resolve stereochemistry and confirm substituent positions via coupling constants and chemical shifts.
- Mass Spectrometry (MS) : For molecular weight verification (178.27 g/mol, C₁₂H₁₈O) and fragmentation pattern analysis .
- X-ray Crystallography : To resolve spatial arrangement in crystalline form, particularly for confirming bicyclic and cyclopropane ring geometries .
Basic: What are the standard synthetic routes for 1-{Bicyclo[2.2.1]heptan-2-ylmethyl}cyclopropane-1-carbaldehyde?
Synthesis typically involves:
Bicyclo[2.2.1]heptane Functionalization : Alkylation or Grignard reactions to introduce the cyclopropane-methyl group.
Aldehyde Introduction : Oxidation of a primary alcohol or protective group strategies (e.g., Swern oxidation) to install the carbaldehyde moiety.
Cyclopropanation : Transition-metal-catalyzed [2+1] cycloaddition or Simmons-Smith reactions for cyclopropane ring formation .
Advanced: How can synthetic efficiency be improved for this compound, particularly in stereochemical control?
Advanced strategies include:
- Organocatalysis : Enantioselective catalysis to control stereochemistry at the cyclopropane-bicyclo junction.
- Microwave-Assisted Synthesis : Accelerating reaction kinetics for cyclopropanation steps, reducing side products .
- Computational Modeling : DFT calculations to predict transition states and optimize reaction pathways for stereochemical precision .
Advanced: What challenges arise in characterizing the compound’s reactivity, and how can they be addressed?
Key challenges include:
- Strain-Induced Reactivity : The bicyclo[2.2.1]heptane and cyclopropane rings introduce steric strain, leading to unexpected ring-opening or rearrangements. Mitigation involves low-temperature kinetics studies and stabilizing solvents (e.g., DMF or THF) .
- Aldehyde Stability : The carbaldehyde group is prone to oxidation; inert atmospheres (N₂/Ar) and reducing agents (e.g., NaBH₄) are recommended during handling .
Basic: What spectroscopic markers distinguish this compound from structurally similar bicyclic aldehydes?
- IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde group.
- ¹³C NMR : Distinct signals for cyclopropane carbons (δ 10–15 ppm) and bicyclo[2.2.1]heptane bridgehead carbons (δ 35–45 ppm) .
Advanced: How can computational tools predict the compound’s biological or catalytic activity?
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock or Schrödinger.
- QSAR Modeling : Correlate structural features (e.g., ring strain, substituent electronegativity) with activity data from analogous bicyclic compounds .
Advanced: What methodologies are used to assess the compound’s potential pharmacological applications?
- In Vitro Assays : Screen for receptor binding (e.g., GPCRs) using radioligand displacement assays.
- ADMET Profiling : Predict absorption, distribution, and toxicity via high-throughput assays or in silico tools (e.g., SwissADME) .
Basic: How is purity validated, and what analytical thresholds are critical for research use?
- HPLC/GC-MS : Purity ≥95% with baseline separation of impurities.
- Elemental Analysis : Match experimental vs. theoretical C/H/O ratios (C₁₂H₁₈O) within ±0.3% .
Advanced: What strategies resolve contradictions in reported synthetic yields or reactivity data?
- Meta-Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst loading) across studies to identify yield-limiting factors.
- Reproducibility Protocols : Standardize procedures (e.g., inert atmosphere, reagent purity) to isolate variables .
Advanced: How does the compound’s strain energy influence its application in materials science or catalysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
